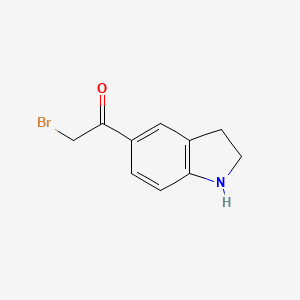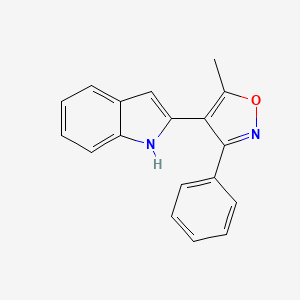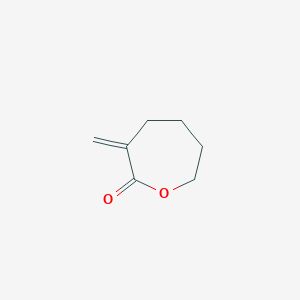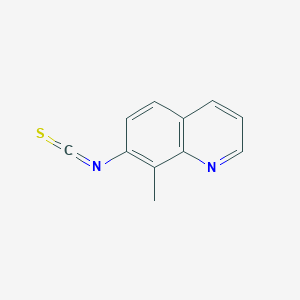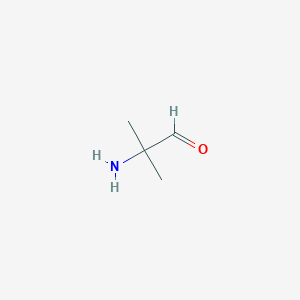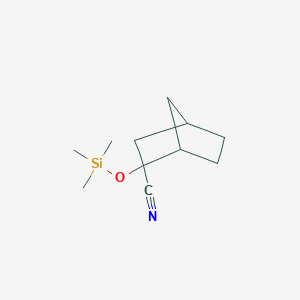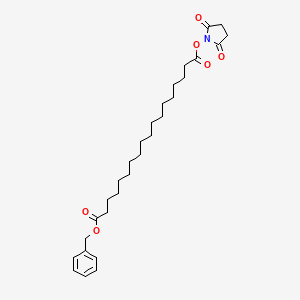
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester
描述
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester is a research compound with the molecular formula C29H43NO6 and a molecular weight of 501.7 g/mol. This compound is primarily used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
-
First Method
Reactants: 1,18-octadecanedioic acid mono benzyl ester (120 g, 0.3 mol), N-hydroxysuccinimide (41 g, 0.36 mol), and N,N-dicyclohexylcarbodiimide (74 g, 0.36 mol).
Solvent: NMP (1200 ml).
Procedure: The reactants are dissolved in NMP and heated to 60°C for 2.5 hours. The reaction mixture is then cooled to 25°C, and the precipitate is removed by filtration and washed with water.
-
Second Method
Reactants: Mono-benzyl octadecandioate, DIEA (0.103 mL), and TSTU.
Solvent: DMF (3.5 mL) and THF (7 mL).
Procedure: Mono-benzyl octadecandioate is dissolved in DMF and THF and cooled with an ice bath. DIEA and TSTU are added, and the mixture is stirred for 1 hour at ice bath temperature and then overnight at room temperature.
化学反应分析
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which benzyl 18-[(2,5-dioxo-1-pyrrolidinyl)oxy]-18-oxooctadecanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in metabolic pathways and cellular processes.
相似化合物的比较
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester can be compared with other similar compounds, such as:
- 1-{18-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-18-oxo-3,6,9,12,15-pentaoxaoctadec-1-yl}-1H-pyrrole-2,5-dione .
- 2-Benzyl-5-[(2S)-2-pyrrolidinyl]-1,3,4-oxadiazole .
These compounds share similar structural features but differ in their specific functional groups and chemical properties, making benzyl 18-[(2,5-dioxo-1-pyrrolidinyl)oxy]-18-oxooctadecanoate unique in its applications and reactivity.
属性
分子式 |
C29H43NO6 |
|---|---|
分子量 |
501.7 g/mol |
IUPAC 名称 |
1-O-benzyl 18-O-(2,5-dioxopyrrolidin-1-yl) octadecanedioate |
InChI |
InChI=1S/C29H43NO6/c31-26-22-23-27(32)30(26)36-29(34)21-17-12-10-8-6-4-2-1-3-5-7-9-11-16-20-28(33)35-24-25-18-14-13-15-19-25/h13-15,18-19H,1-12,16-17,20-24H2 |
InChI 键 |
ZMSPORBEWWUAJR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

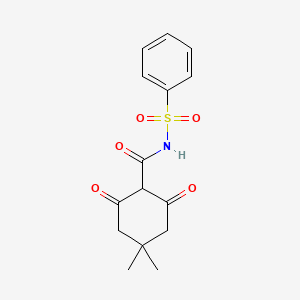
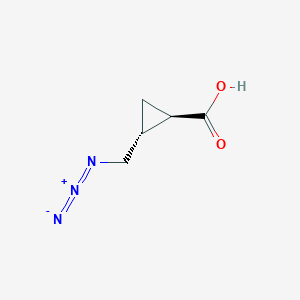
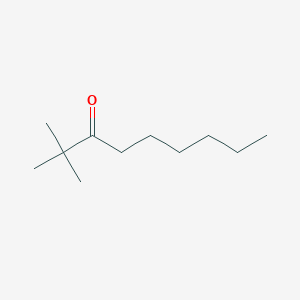
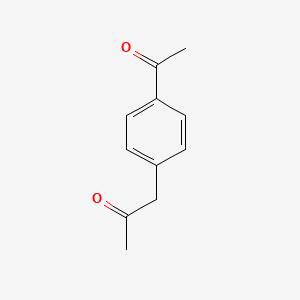
![5-Methylthioimidazo[1,2-a]pyridine](/img/structure/B8471752.png)
silane](/img/structure/B8471756.png)
